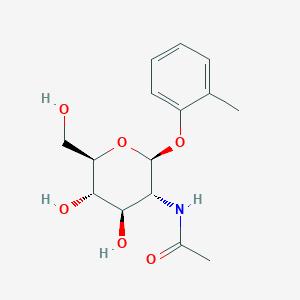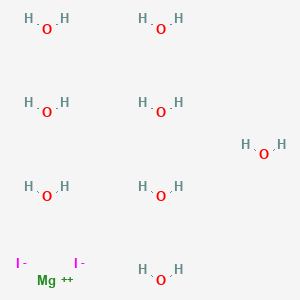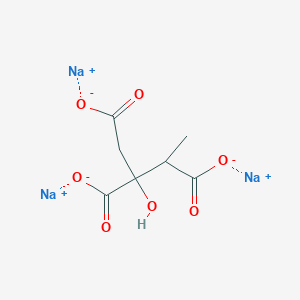
Azanide;palladium(2+);nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;palladium(2+);nitrate is a coordination compound that consists of azanide (NH₂⁻), palladium in the +2 oxidation state, and nitrate (NO₃⁻)
准备方法
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);nitrate can be synthesized through several methods. One common approach involves the reaction of palladium(II) nitrate with an azanide source under controlled conditions. For example, palladium(II) nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization . The reaction typically occurs in an aqueous medium, and the resulting compound can be isolated through crystallization or precipitation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
Azanide;palladium(2+);nitrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where palladium(2+) is reduced to palladium(0).
Reduction: It can also undergo reduction reactions, where palladium(2+) is further reduced to palladium(0).
Substitution: The nitrate ligands can be substituted with other ligands, such as phosphines or amines, to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce a variety of palladium coordination complexes.
科学研究应用
Azanide;palladium(2+);nitrate has several scientific research applications, including:
作用机制
The mechanism of action of azanide;palladium(2+);nitrate involves the coordination of palladium(2+) with ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial for its catalytic activity . These processes involve the formation and breaking of chemical bonds, leading to the desired transformation of substrates.
相似化合物的比较
Similar Compounds
Palladium(II) acetate: Another palladium(2+) compound used in catalysis, particularly in the formation of carbon-carbon bonds.
Palladium(II) chloride: A common precursor for various palladium complexes and catalysts.
Palladium(II) nitrate: Similar to azanide;palladium(2+);nitrate but without the azanide ligand.
Uniqueness
This compound is unique due to the presence of the azanide ligand, which can influence the reactivity and stability of the compound. This uniqueness makes it a valuable compound for specific catalytic applications and research studies.
属性
分子式 |
H8N5O3Pd-3 |
|---|---|
分子量 |
232.52 g/mol |
IUPAC 名称 |
azanide;palladium(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pd/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
InChI 键 |
FAESFZLOYBCTIU-UHFFFAOYSA-N |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
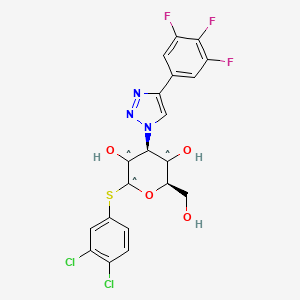

![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
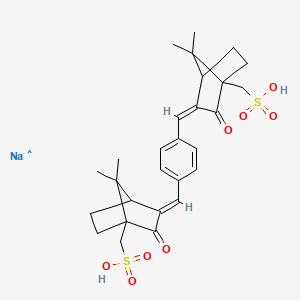
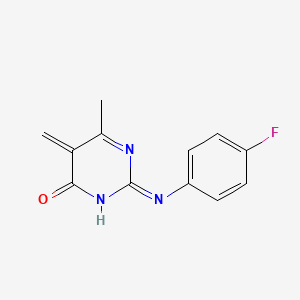
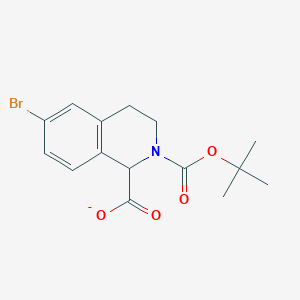
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)
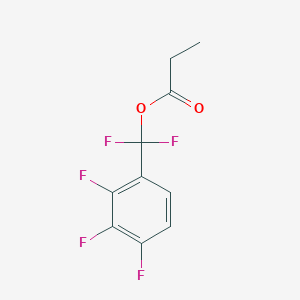
![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
